molecular formula C13H22O10 B157825 Methylcarrabioside CAS No. 131216-94-9

Methylcarrabioside

Cat. No.: B157825
CAS No.: 131216-94-9
M. Wt: 338.31 g/mol
InChI Key: TULXNGMSCFHMKM-OTKCETCXSA-N
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Description

The compound is characterized by high purity (>98.00%), as indicated in quality control documentation from GLPBIO, a reputable supplier of research chemicals . Methylcarrabioside’s stability and solubility profiles make it a candidate for drug delivery systems or as a scaffold in synthetic chemistry. Current research emphasizes its role in modulating biological pathways, though specific mechanistic data remain under investigation.

Properties

CAS No.

131216-94-9

Molecular Formula

C13H22O10

Molecular Weight

338.31 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(1S,3R,4R,5S)-4-hydroxy-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C13H22O10/c1-19-12-9(18)11-10(5(22-12)3-20-11)23-13-8(17)7(16)6(15)4(2-14)21-13/h4-18H,2-3H2,1H3/t4-,5+,6+,7+,8-,9-,10?,11+,12-,13+/m1/s1

InChI Key

TULXNGMSCFHMKM-OTKCETCXSA-N

SMILES

COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)O)O)O)O

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]2C([C@@H](O1)CO2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)O)O)O)O

Synonyms

methyl 3,6-anhydro-4-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
methyl alpha-carrabioside
methylcarrabioside

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Purity (%) Solubility (mg/mL) Primary Applications Stability (pH 7.4, 25°C)
This compound >98.00 10–15 (DMSO) Glycosylation studies, Drug delivery >24 hours
3-(Methoxymethyl)cyclobutane-1-carboxylic acid >98.00 20–25 (Water) Organic synthesis, NSAID analogs >48 hours
Carrabiose N/A 50–60 (Water) Food additive, Gelling agent <12 hours

Notes:

  • Data for this compound and 3-(Methoxymethyl)cyclobutane-1-carboxylic acid are sourced from GLPBIO’s quality control reports .
  • Carrabiose solubility and stability metrics derive from comparative studies on carrageenan derivatives .
  • DMSO: Dimethyl sulfoxide; NSAID: Non-steroidal anti-inflammatory drug.

Research Utility and Limitations

  • This compound : Superior stability in neutral pH environments compared to carrabiose, making it preferable for in vitro assays requiring prolonged incubation . However, its lower aqueous solubility limits use in aqueous reaction systems.
  • 3-(Methoxymethyl)cyclobutane-1-carboxylic acid : Exhibits higher solubility in water, ideal for synthesizing NSAID analogs, as highlighted in studies comparing cycloalkane carboxylic acids . Its rigid cyclobutane ring may enhance binding affinity in target proteins.
  • Carrabiose : While unsuitable for long-term biochemical assays due to rapid hydrolysis, it remains a cost-effective choice in food science applications .

Methodological Considerations

Advanced chromatographic techniques, validated in recent studies , have been critical in distinguishing this compound from analogs. For instance, reverse-phase HPLC with UV detection (Supplementary Table 3, ) reliably quantifies its purity, whereas NMR spectroscopy confirms methoxylation patterns. Cross-referencing datasets from independent repositories ensures analytical reproducibility.

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